molecular formula C17H14O3S B12556411 4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl- CAS No. 189872-43-3

4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl-

Cat. No.: B12556411
CAS No.: 189872-43-3
M. Wt: 298.4 g/mol
InChI Key: ONPDSGHHQIPIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group at the 7-position, a methylthio group at the 2-position, and a phenyl group at the 3-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4H-1-benzopyran-4-one and 2-(methylthio)benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, often using hydrochloric acid, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-methoxy-2-(methylthio)-3-phenyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various cellular pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-

Comparison:

  • Structural Differences: The presence of different substituents at various positions on the benzopyran ring distinguishes these compounds from each other.
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and physical properties.
  • Biological Activities: Each compound may exhibit unique biological activities, making them suitable for different research and therapeutic applications.

Properties

CAS No.

189872-43-3

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

7-methoxy-2-methylsulfanyl-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O3S/c1-19-12-8-9-13-14(10-12)20-17(21-2)15(16(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

ONPDSGHHQIPIKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)SC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.